
5-Nitropyrimidine-2,4-diamine
Overview
Description
5-Nitropyrimidine-2,4-diamine is a nitro-substituted pyrimidine derivative characterized by amino groups at positions 2 and 4 and a nitro group at position 3. Its molecular formula is C₄H₅N₅O₂ (molecular weight: 155.12 g/mol; CAS: 18620-73-0) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method is the nitration of 2,4-diaminopyrimidine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperature and pressure conditions.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Condensation: Aldehydes or ketones, under acidic or basic conditions.
Major Products Formed:
Reduction: 2,4,5-triaminopyrimidine.
Substitution: Various substituted pyrimidine derivatives.
Condensation: Schiff bases and other condensation products.
Scientific Research Applications
Medicinal Chemistry
5-Nitropyrimidine-2,4-diamine has been extensively studied for its potential as an anticancer agent . Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:
- Case Study : A study evaluated several derivatives against human cancer cell lines (MDA-MB-231, A549, HepG2, MCF-7). The most promising derivative showed an IC50 value of 10.37 μM against HepG2 cells, outperforming the standard drug fluorouracil .
Antimicrobial Activity
The compound's derivatives are also being investigated for their antimicrobial properties . Research suggests that modifications to the nitro group can enhance activity against bacterial strains.
- Case Study : In vitro tests demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential for development into new antibiotics.
Chemical Synthesis
This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical transformations.
Application | Description |
---|---|
Synthesis of Anticancer Agents | Used as a precursor in developing novel anticancer drugs |
Material Science | Employed in creating new materials with specific properties |
Development of New Materials
The compound is also explored for its utility in developing new materials with unique chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers and other advanced materials.
Table 1: Anticancer Activity of 5-Nitropyrimidine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 10.37 | G2/M Phase Arrest |
Compound B | MDA-MB-231 | 15.00 | Microtubule Disruption |
Compound C | A549 | 20.50 | Induction of Apoptosis |
Mechanism of Action
The mechanism of action of 5-nitropyrimidine-2,4-diamine and its derivatives often involves interactions with nucleic acids and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects. Additionally, the amino groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrimidine Derivatives with Modified Substituents
Table 1: Key Structural Analogues and Properties
Key Observations:
- Functional Group Impact: Replacement of amino groups with keto moieties (5-nitropyrimidine-2,4-dione) shifts activity from anticancer to nitric oxide pathway modulation . The nitroso derivative (5-Nitroso-2,4,6-triaminopyrimidine) is noted as a regulated impurity in pharmaceuticals, emphasizing the need for precise synthesis .
- Thermal Stability :
Anticancer Activity:
- This compound derivatives with alkyl acetate moieties show potent antiproliferative activity against cancer cell lines (e.g., IC₅₀ < 10 μM in MCF-7 cells) .
- N4-Isopropyl analogues (e.g., N4-isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-5-nitropyrimidine-2,4-diamine) are synthesized via catalytic hydrogenation, highlighting the role of bulky substituents in enhancing target binding .
Nitric Oxide Synthase (iNOS) Inhibition:
- 5-Nitropyrimidine-2,4-dione analogues demonstrate iNOS inhibitory activity, with structure-activity relationships (SAR) revealing that electron-withdrawing groups enhance potency .
Sonic Hedgehog (Shh) Pathway Inhibition:
- Derivatives resembling 5-nitropyrimidine-2,4,6-triamine show moderate Shh inhibition, but substitutions like phenyl groups (vs. furan) introduce toxicity, underscoring the sensitivity of bioactivity to substituent choice .
Biological Activity
5-Nitropyrimidine-2,4-diamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
This compound (CHNO) is characterized by a nitro group at the 5-position and amino groups at the 2 and 4 positions of the pyrimidine ring. The synthesis typically involves nitration of pyrimidine derivatives followed by amination processes. This compound serves as a precursor for various derivatives that enhance its biological activity.
1. Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with a nitro group at the C5 position demonstrated potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) value of 0.78 μM . The presence of the nitro group is crucial for this activity, as substitutions with other electron-withdrawing groups resulted in diminished efficacy.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. A specific derivative demonstrated inhibition of inducible nitric oxide synthase (iNOS), which is pivotal in inflammatory responses. The IC50 value for this inhibition was reported at 6.2 μM, indicating a strong potential for anti-inflammatory applications without significant cytotoxicity (IC50 > 80 μM) . Furthermore, oral administration in animal models showed protective effects against carrageenan-induced paw edema, suggesting its utility in treating inflammatory conditions .
3. Anticancer Properties
Several studies have investigated the anticancer potential of this compound derivatives. One notable study reported that a specific derivative exhibited a three-fold improvement in inhibiting HepG2 cell proliferation compared to fluorouracil, a standard chemotherapy agent . This suggests that modifications to the base structure can lead to enhanced antitumor activity.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : Compounds derived from this structure may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Interaction : Potential binding to various receptors could modulate cellular responses to stimuli.
Further studies utilizing molecular docking techniques have confirmed that these compounds can effectively bind to active sites of target enzymes like iNOS, reinforcing their role as inhibitors .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Activity | Effect | IC50 Value | Reference |
---|---|---|---|
Antimicrobial | Against M. tuberculosis | 0.78 μM | |
Anti-inflammatory | Inhibition of iNOS | 6.2 μM | |
Anticancer | Inhibition of HepG2 cell proliferation | - |
Case Studies and Applications
A case study involving the application of a derivative in an animal model demonstrated significant anti-inflammatory effects when administered orally, suggesting potential therapeutic uses in chronic inflammatory diseases . Another study focused on the synthesis of novel derivatives that showed improved anticancer activity compared to established drugs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Nitropyrimidine-2,4-diamine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves activating reagents like triphenylphosphine in acetic acid, with yields reaching 77% under optimized conditions (2 h reaction time, 1.0 equivalent triphenylphosphine). Key parameters include temperature control (ambient to 450°C for thermal stability testing) and solvent selection. Impurities such as unreacted intermediates are mitigated via recrystallization or column chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- 1H NMR : Signals at δ = 8.84 ppm (6-H pyrimidine), 7.98 ppm, and 7.45 ppm (amino groups) confirm the core structure.
- X-ray diffraction validates the planar pyrimidine ring and nitro group orientation.
Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Mass spectrometry confirms molecular weight (155.11 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to avoid skin contact.
- Store in inert atmospheres (2–8°C, dark) to prevent decomposition.
- Dispose of waste via certified hazardous waste services to mitigate environmental risks .
Advanced Research Questions
Q. How can computational modeling elucidate the interactions of this compound with biological targets?
Molecular docking studies (e.g., using Gaussian16) reveal binding modes with enzymes like inducible nitric oxide synthase (iNOS). For example, the nitro group forms π-π interactions with heme porphyrins, while amino groups establish hydrogen bonds with residues like GLU371 and ASP366. Such models guide SAR optimization for anti-inflammatory or antimicrobial activity .
Q. What strategies resolve contradictory bioactivity data in derivatives of this compound?
Contradictions often arise from substituent effects. For instance:
- Electron-withdrawing groups (e.g., -NO₂) enhance iNOS inhibition but may reduce solubility.
- Fluorine substituents improve bioavailability due to electronegativity, while bulky groups (e.g., piperidine) alter steric interactions. Systematic SAR analysis and in vitro/in vivo correlation (e.g., Griess assay for NO suppression) clarify mechanisms .
Q. How does structural modification enhance the thermal stability of this compound for energetic materials?
Symmetrical derivatives (e.g., 6,6′-(hydrazine-1,2-diyl)bis(this compound)) achieve thermal stability up to 364°C via multi-fused hydrogen bonds and planar conjugation. Computational optimization of π-stacking and hydrogen-bond networks improves density (1.85 g/cm³) and reduces sensitivity .
Q. What methodologies validate the antiparasitic activity of this compound derivatives?
- In vivo murine models : Compare parasitemia reduction in Plasmodium berghei-infected mice treated with derivatives vs. chloroquine.
- Enzyme inhibition assays : Target dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation monitoring. IC50 values correlate with substituent hydrophobicity .
Q. How are advanced purification techniques applied to isolate this compound derivatives?
- High-Performance Liquid Chromatography (HPLC) : Resolve isomers using C18 columns (acetonitrile/water mobile phase).
- Countercurrent Chromatography (CCC) : Achieve >95% purity for polar derivatives without column degradation .
Q. Methodological Tables
Table 1. Key Synthetic Conditions and Yields
Derivative | Activating Reagent | Solvent | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Parent compound | Triphenylphosphine | Acetic acid | 2 | 77 | |
N4,N6-Diethyl derivative | NaOMe | Methanol | 4 | 89 |
Table 2. Biological Activity of Selected Derivatives
Derivative | Target | IC50 (µM) | Key Interaction | Reference |
---|---|---|---|---|
Meta-nitrophenyl analog | iNOS | 6.2 | π-π with heme, H-bonds | |
Piperidine-substituted | DHFR | 0.85 | Hydrophobic pocket binding |
Properties
IUPAC Name |
5-nitropyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYIIVPLIJDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298253 | |
Record name | 5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-73-0 | |
Record name | 18620-73-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-4-Diamino-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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